molecular formula C18H28N4O4S B2510147 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034277-76-2

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2510147
CAS No.: 2034277-76-2
M. Wt: 396.51
InChI Key: JXXHISJJUIASNX-UHFFFAOYSA-N
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Description

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a methanesulfonylpiperidine moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylpyrimidine with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 1-(1-Methanesulfonylpiperidin-4-yl)methanol

Uniqueness

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-13-11-17(20-14(2)19-13)26-16-5-4-8-21(12-16)18(23)15-6-9-22(10-7-15)27(3,24)25/h11,15-16H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHISJJUIASNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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